BenchChemオンラインストアへようこそ!

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

NMDA receptor antagonist Glycine site binding Radioligand displacement

Procure this precisely characterized 3-aryl-4-hydroxyquinolin-2(1H)-one as a reference NMDA receptor glycine site antagonist. With an IC₅₀ of 170 nM and an established in vivo ED₅₀ of 6.1 µmol/kg (i.p.) in DBA/2 mice, its moderate affinity—contrasting high-potency analogs like L-701324—enables dose-response and receptor-occupancy relationship studies. The 7-chloro substitution is critical for binding; confirm identity via CAS 28563-19-1 to ensure target engagement fidelity in epilepsy models.

Molecular Formula C15H10ClNO2
Molecular Weight 271.70 g/mol
CAS No. 28563-19-1
Cat. No. B1505843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
CAS28563-19-1
Synonyms3-phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one
MDL 104,653
MDL 104653
MDL-104,653
MDL-104653
Molecular FormulaC15H10ClNO2
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O
InChIInChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19)
InChIKeyRDXQSWLUXKUQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CAS 28563-19-1) Chemical Identity and Pharmacological Profile Overview


3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CAS 28563-19-1, also known as MDL 104,653) is a synthetic small molecule belonging to the 3-aryl-4-hydroxyquinolin-2(1H)-one class [1]. This compound is recognized for its functional role as an antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a mechanism of interest in modulating excitatory neurotransmission [2]. Its molecular structure (C₁₅H₁₀ClNO₂, MW: 271.70) features a 7-chloro substitution on the quinolinone core, a critical determinant of its binding affinity and pharmacological activity .

Why Generic Substitution of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one is Scientifically Unreliable


Substituting 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one with other 4-hydroxyquinolin-2-one analogs is not straightforward due to the profound impact of subtle structural variations on target engagement and functional activity. The compound's NMDA receptor glycine site antagonism is highly dependent on its specific substitution pattern [1]. For instance, the presence and position of the 7-chloro group, as well as the nature of the 3-aryl substituent, are critical determinants of binding affinity and functional antagonism, as demonstrated by systematic SAR studies on this scaffold [2]. These structural nuances translate directly into quantifiable differences in potency (e.g., IC₅₀ and ED₅₀ values) and downstream functional outcomes such as anticonvulsant efficacy and therapeutic index [3]. Therefore, any substitution with a close analog must be carefully evaluated against the specific, quantifiable performance benchmarks established for this exact compound.

Quantitative Differentiation Guide for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (CAS 28563-19-1)


NMDA Receptor Glycine Site Binding Affinity: Direct Head-to-Head Comparison with L-701324

This compound demonstrates significant, yet lower, binding affinity for the NMDA receptor glycine site compared to the more potent analog L-701324. In a direct radioligand displacement assay using [³H]-L-689,560 on rat cortical membranes, 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one exhibits an IC₅₀ of 170 nM [1]. This is 85-fold less potent than L-701324, which has a reported IC₅₀ of 2 nM in the same assay [2].

NMDA receptor antagonist Glycine site binding Radioligand displacement Structure-activity relationship (SAR)

Functional Anticonvulsant Efficacy in Rodent Seizure Models: In Vivo Cross-Study Comparable Data

The compound has established in vivo anticonvulsant activity following systemic administration. In a cross-study comparable context, it protects against sound-induced clonic seizures in DBA/2 mice with intraperitoneal (i.p.) ED₅₀ values of 6.1 µmol/kg and oral (p.o.) ED₅₀ values of 23.0 µmol/kg [1]. For comparison, the related 5-aza analog, 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one (compound 13i), was reported to have an ED₅₀ of 2.3 mg/kg (i.p.) in the mouse maximal electroshock seizure test [2], a distinct but related measure of anticonvulsant potency. The therapeutic index for the target compound, assessed by rotarod performance at the 45 min timepoint, was 4.0 [1].

Anticonvulsant activity In vivo efficacy Sound-induced seizures Amygdala kindling Therapeutic index

Fatty Acid Synthase (FAS) Inhibition Potential: Class-Level Inference from SAR/QSAR Studies

As a member of the 3-aryl-4-hydroxyquinolin-2(1H)-one class, this compound's core scaffold is associated with type I fatty acid synthase (FAS) inhibition, a target in oncology [1]. While direct quantitative data for this specific compound on FAS is not identified, multivariate SAR/QSAR models developed for this chemotype provide a framework for predicting activity. These models indicate that FAS inhibition depends critically on the compound's electronic distribution and topological descriptors [2]. The class has yielded highly potent inhibitors, with some analogs achieving IC₅₀ values below 20 nM after SAR optimization, representing a >70-fold increase in potency from initial leads [3].

Fatty acid synthase (FAS) inhibitor Anticancer target SAR QSAR Chemoinformatics

Structural Determinants of Potency: Insights from Systematic Aza-Analog SAR

A comprehensive SAR study on 5-, 6-, 7-, and 8-aza analogs of the 3-aryl-4-hydroxyquinolin-2(1H)-one scaffold provides crucial context for understanding the activity of 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one [1]. This study demonstrates that the introduction of a nitrogen atom into the benzenoid ring can dramatically alter NMDA receptor glycine site binding affinity. The most potent compound in the series, a 5-aza-7-chloro derivative with a 3-phenoxyphenyl group (compound 13i), achieved an IC₅₀ of 110 nM in [³H]DCKA binding and a functional K_b of 11 nM in electrophysiology assays [1]. This highlights the importance of the intact quinolinone core and specific substitution patterns for optimal potency.

Structure-activity relationship (SAR) Aza-analogs NMDA glycine site Medicinal chemistry

Defined Research Application Scenarios for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one (MDL 104,653)


Validating NMDA Receptor Glycine Site Engagement in Ex Vivo and In Vivo Seizure Models

Based on its established in vivo ED₅₀ values for anticonvulsant protection in DBA/2 mice (6.1 µmol/kg i.p.) and its defined therapeutic index of 4.0 [1], 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one serves as a reliable reference antagonist for studies investigating the role of the NMDA receptor glycine site in epileptogenesis and seizure propagation. Its systemic activity makes it suitable for validating target engagement in animal models of epilepsy, where it can be used as a positive control for glycine site antagonism [1].

Differentiating NMDA Receptor Antagonist Pharmacology in Mechanistic Studies

The compound's moderate binding affinity (IC₅₀ = 170 nM) compared to high-affinity analogs like L-701324 (IC₅₀ = 2 nM) [1][2] positions it as a valuable tool for dissecting the functional consequences of different levels of glycine site blockade. Researchers can employ this compound to investigate the relationship between receptor occupancy and downstream signaling or behavioral outcomes, providing a contrast to more potent antagonists and helping to establish a pharmacodynamic range.

Serving as a Benchmark Scaffold in Medicinal Chemistry and Chemoinformatics

The 3-aryl-4-hydroxyquinolin-2(1H)-one scaffold, to which this compound belongs, is a well-characterized chemotype in both NMDA antagonism [1] and FAS inhibition [2]. With available QSAR models and systematic SAR data [1][2], 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one can be utilized as a reference structure for virtual screening campaigns, validation of computational binding models, or as a synthetic intermediate for generating focused libraries to explore structure-activity relationships for either target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-4-hydroxy-7-chloroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.